molecular formula C22H20N6O3S2 B4875549 N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4875549
M. Wt: 480.6 g/mol
InChI Key: OOKSRMHZJHCVNP-UHFFFAOYSA-N
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Description

N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a thiadiazole ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting with the preparation of the thiadiazole and quinazolinone intermediates. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The quinazolinone moiety is often prepared via the condensation of anthranilic acid with formamide. These intermediates are then coupled through a series of reactions involving amide bond formation and thiol-ene click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the quinazolinone moiety can be reduced to alcohols.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with various molecular targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The quinazolinone moiety can bind to nucleotide-binding sites, affecting the function of enzymes such as kinases. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

    Quinazolinone derivatives: Widely studied for their potential as kinase inhibitors and anticancer agents.

Uniqueness

N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the combination of the thiadiazole and quinazolinone moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-[5-(3-anilino-3-oxopropyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S2/c29-18(10-12-28-14-23-17-9-5-4-8-16(17)20(28)31)25-21-26-27-22(33-21)32-13-11-19(30)24-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,30)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKSRMHZJHCVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 2
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N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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